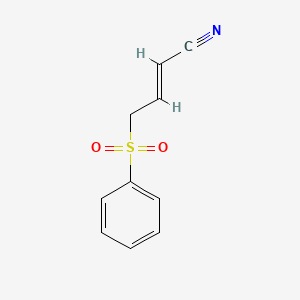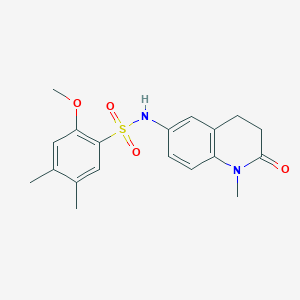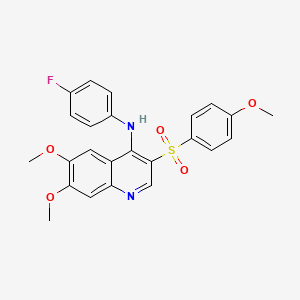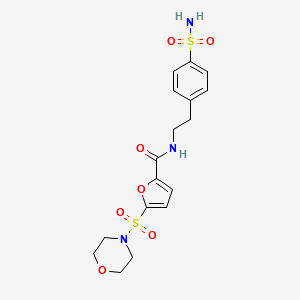![molecular formula C13H21NO4 B2967065 3-Cyclopropyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid CAS No. 1700368-87-1](/img/structure/B2967065.png)
3-Cyclopropyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Cyclopropyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid” is a complex organic compound that contains a pyrrolidine ring and a cyclopropyl group . Pyrrolidines are a class of organic compounds that contain a five-membered ring with one nitrogen atom . Cyclopropyl groups are three-membered alkane rings .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolidine ring and the cyclopropyl group in separate steps, followed by their combination. Pyrrolidines can be synthesized through various methods, including the reaction of primary amines with diols . Cyclopropanes can be synthesized through several methods, including the Simmons-Smith reaction and the intramolecular coupling of alkyl halides .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring and the cyclopropyl group. The pyrrolidine ring is a five-membered ring with one nitrogen atom, while the cyclopropyl group is a three-membered alkane ring .Chemical Reactions Analysis
The chemical reactions of this compound would depend on the specific functional groups present in the molecule. Pyrrolidines can undergo a variety of reactions, including N-heterocyclization . Cyclopropanes can participate in reactions such as ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the presence of the pyrrolidine ring and the cyclopropyl group, as well as the specific functional groups attached to these rings .Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Applications
- Antibacterial Agents : A study by Bouzard et al. (1992) discussed the synthesis and structure-activity relationships of fluoronaphthyridines, including compounds similar to 3-Cyclopropyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid, highlighting their potential as antibacterial agents (Bouzard et al., 1992).
Organic Synthesis
Synthesis of Pyrrolidine Derivatives : The synthesis of pyrrolidine derivatives, which are closely related to the compound , was discussed in a study by Cordero et al. (2009). These compounds were prepared using 1,3-dipolar cycloadditions and have potential applications in peptide synthesis (Cordero et al., 2009).
Multicomponent 1,3-Dipolar Cycloaddition : Nájera and Sansano (2018) described efficient methodologies for synthesizing pyrrolidine units of pyrrolizidines and indolizidines via multicomponent 1,3-dipolar cycloadditions involving cyclic α-amino acid derivatives, which include compounds structurally similar to the compound of interest (Nájera & Sansano, 2018).
Crystal Structure Analysis
- Crystal Structure Investigation : Ramasubramanian et al. (2007) conducted a study on pyridine derivatives, which are structurally related to the compound , providing insights into crystal structure and molecular packing, which is crucial for understanding the physical properties of these compounds (Ramasubramanian et al., 2007).
Eigenschaften
IUPAC Name |
3-cyclopropyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-7-6-13(8-14,10(15)16)9-4-5-9/h9H,4-8H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHBCFKJGYYUWED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(C2CC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Tert-butyl-1-oxaspiro[2.4]heptane](/img/structure/B2966983.png)

![7-Amino-2-pyridin-4-yl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B2966991.png)
![4-(4-ethylbenzyl)-1-((2-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/no-structure.png)




![2-chloro-N-{[2-(dimethylsulfamoyl)phenyl]methyl}acetamide](/img/structure/B2966998.png)

![3-ethyl-2-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2967000.png)
![N-methyl-4-({methyl[(thiophen-2-yl)methyl]amino}methyl)pyridin-2-amine](/img/structure/B2967002.png)
![N-(4-acetylphenyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2967004.png)
